N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyridine ring substituted with two carboxamide groups at positions 2 and 6, two 4-chlorophenyl groups, and a trifluoromethyl group at position 4. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes or ketones.
Introduction of Carboxamide Groups: The carboxamide groups are introduced via amidation reactions, where amines react with carboxylic acid derivatives.
Substitution with 4-Chlorophenyl Groups: The 4-chlorophenyl groups are incorporated through nucleophilic aromatic substitution reactions.
Addition of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylating agents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N2,N6-bis(4-chlorophenyl)pyridine-2,6-dicarboxamide: Lacks the trifluoromethyl group.
N2,N6-bis(4-methylphenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide: Contains methyl groups instead of chlorophenyl groups.
Uniqueness
N2,N6-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide is unique due to the presence of both 4-chlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-N,6-N-bis(4-chlorophenyl)-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3N3O2/c21-12-1-5-14(6-2-12)26-18(29)16-9-11(20(23,24)25)10-17(28-16)19(30)27-15-7-3-13(22)4-8-15/h1-10H,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBLBEKYZUYYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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